5-Fluoro-2-(trifluoromethyl)benzylamine
Overview
Description
5-Fluoro-2-(trifluoromethyl)benzylamine is an organic compound with the molecular formula C8H7F4N and a molecular weight of 193.14 g/mol . It is a colorless to light yellow liquid that is soluble in organic solvents such as ethanol, ether, and dichloromethane . This compound is used in various fields, including chemical synthesis and drug research .
Preparation Methods
5-Fluoro-2-(trifluoromethyl)benzylamine can be synthesized through a multi-step process. One common method involves the reaction of 2-trifluoromethylbenzylamine with hydrofluoric acid to form a hydrofluoric acid salt of this compound . This intermediate is then neutralized with sodium carbonate or another alkali to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Fluoro-2-(trifluoromethyl)benzylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-Fluoro-2-(trifluoromethyl)benzylamine is utilized in several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(trifluoromethyl)benzylamine involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is known to interact with enzymes and receptors in biological systems, influencing various biochemical processes . The presence of fluorine atoms in the compound enhances its reactivity and binding affinity, making it a valuable tool in research and development.
Comparison with Similar Compounds
5-Fluoro-2-(trifluoromethyl)benzylamine can be compared with other similar compounds, such as:
3-(Trifluoromethyl)benzylamine: This compound has a similar structure but differs in the position of the fluorine and trifluoromethyl groups.
2-(Aminomethyl)-4-fluorobenzotrifluoride: Another closely related compound with slight variations in the arrangement of functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
[5-fluoro-2-(trifluoromethyl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-3H,4,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDWPCJUMDGSCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372149 | |
Record name | 5-Fluoro-2-(trifluoromethyl)benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
231291-14-8 | |
Record name | 5-Fluoro-2-(trifluoromethyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=231291-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-(trifluoromethyl)benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 231291-14-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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